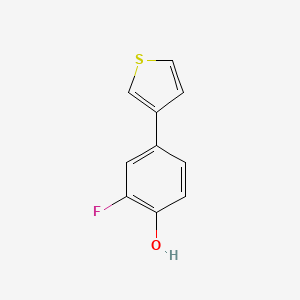
4-(4-BOC-Aminophenyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Aminophenyl)-2-methylphenol is an organic compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-2-methylphenol typically involves the protection of the amino group on the phenyl ring using a BOC protecting group. This is followed by the introduction of the methyl and hydroxyl groups. The general synthetic route can be summarized as follows:
Protection of Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-BOC-Aminophenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Hydrogen gas, palladium catalyst
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Formation of the free amine
科学研究应用
4-(4-BOC-Aminophenyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-methylphenol involves its interaction with molecular targets through its functional groups. The BOC-protected amino group can undergo deprotection to reveal the free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 4-(N-BOC-Aminophenyl)boronic acid
- 4-(N-BOC-Aminophenyl)acetic acid
- 4-(N-BOC-Aminophenyl)ethanol
Uniqueness
4-(4-BOC-Aminophenyl)-2-methylphenol is unique due to the presence of both a BOC-protected amino group and a hydroxyl group on the same phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.
属性
IUPAC Name |
tert-butyl N-[4-(4-hydroxy-3-methylphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-11-14(7-10-16(12)20)13-5-8-15(9-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVWODKIURWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6372691.png)
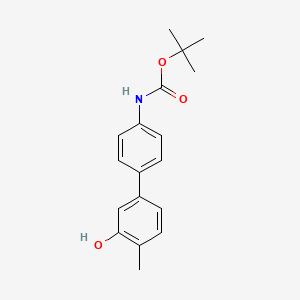
![4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6372707.png)
![5-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B6372720.png)

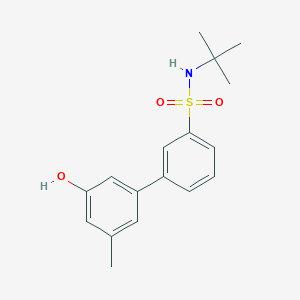
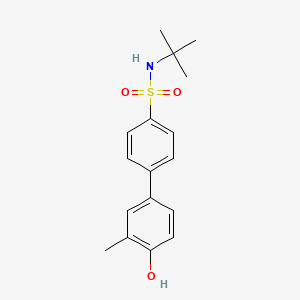
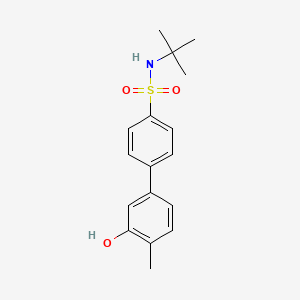

![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6372763.png)

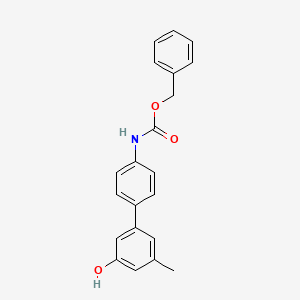
![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6372797.png)
